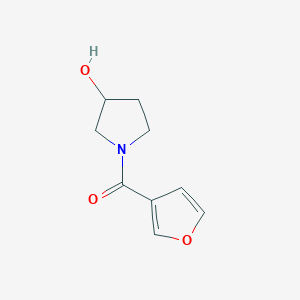
1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
The compound “1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid” is likely to be a heterocyclic compound due to the presence of the furan and pyrrolidine rings . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The pyrrolidine ring is a five-membered saturated ring with four carbon atoms and one nitrogen atom . The carboxylic acid group (-COOH) is a functional group consisting of a carbonyl group (C=O) and a hydroxyl group (O-H) attached to the same carbon atom .
Synthesis Analysis
While specific synthesis methods for “1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid” are not available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid” would likely be characterized by the presence of the furan and pyrrolidine rings, and the carboxylic acid group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Synthesis
1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid: is a valuable compound in medicinal chemistry due to the presence of the pyrrolidine ring, which is a versatile scaffold for creating biologically active compounds. The pyrrolidine ring is often used to obtain compounds for treating human diseases because it allows efficient exploration of the pharmacophore space due to its sp3 hybridization . This compound can be used to design drugs with target selectivity, where the stereochemistry and three-dimensional coverage of the molecule play a crucial role in its biological activity.
Bioactive Molecule Development
The compound’s structure, featuring a pyrrolidine ring, is significant in the development of bioactive molecules with selective targeting abilities. The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the varying binding modes to enantioselective proteins . This characteristic is essential in the structure-activity relationship (SAR) studies for new drug development.
Asymmetric Synthesis
1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid: can be synthesized through organocatalytic enantioselective Michael addition reactions. This method is used to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are crucial for creating specific stereochemistry in drug molecules .
Pharmacophore Modeling
The non-planarity of the pyrrolidine ring, a phenomenon called “pseudorotation,” is advantageous in pharmacophore modeling. It contributes to the increased three-dimensional coverage, which is vital for the interaction of drug molecules with biological targets .
Steric Factors in Biological Activity
The influence of steric factors on biological activity is a critical aspect of research involving 1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid . The spatial orientation of substituents on the pyrrolidine ring can significantly affect the biological profile of compounds, making it a subject of interest in SAR studies .
Chemical Synthesis and Purity Analysis
This compound is available in high purity (Min. 95%) and is used in various applications that require precise chemical synthesis and purity analysis. Its molecular formula is C10H11NO4, and it has a molecular weight of 209.2 g/mol, which is essential for accurate formulation in research applications .
Structural Diversity in Heterocyclic Compounds
The saturated nature of the heteroatomic ring systems in compounds like 1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid allows for a greater chance of generating structural diversity. This diversity is crucial for the development of novel compounds with unique biological activities .
Enantioselective Protein Binding
The different stereoisomers of 1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid and the spatial orientation of its substituents can lead to diverse biological profiles. This is due to the different binding modes the compound can have with enantioselective proteins, which is a significant factor in drug discovery and development .
Propiedades
IUPAC Name |
1-(furan-3-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c12-9(8-2-4-15-6-8)11-3-1-7(5-11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEHQPTYLULTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-3-carbonyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



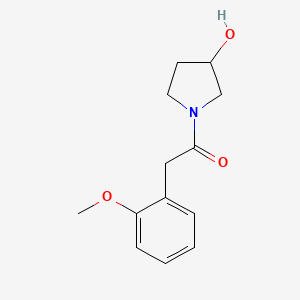

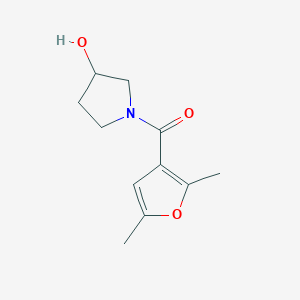

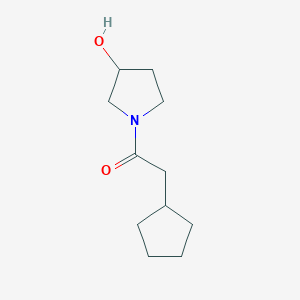
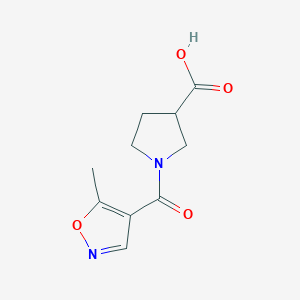


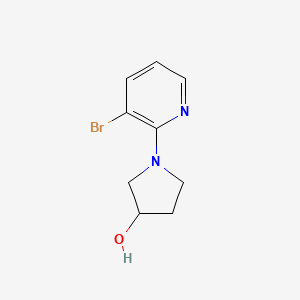

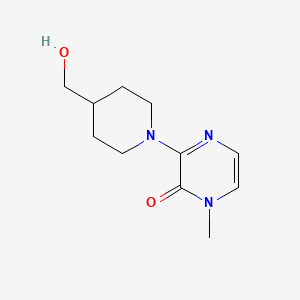
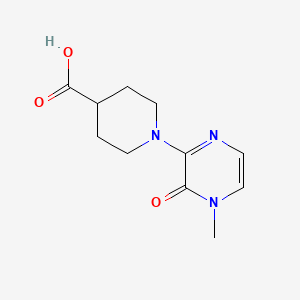
![7-Methyl-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B1468593.png)
